molecular formula C8H13N B1267447 1-(Prop-2-yn-1-yl)piperidine CAS No. 5799-75-7

1-(Prop-2-yn-1-yl)piperidine

Cat. No. B1267447
CAS RN: 5799-75-7
M. Wt: 123.2 g/mol
InChI Key: LQSQLFOKTMSBEC-UHFFFAOYSA-N
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Patent
US07084158B2

Procedure details

With stirring, a solution of 2-propynyl chloride (40.31 g) in dry methanol (50 ml) was added dropwise to a solution of piperidine (92.14 g) in dry methanol (100 ml). The mixture was stirred at 25° C. for 3 hours and then filtered. The filtrate was concentrated under reduced pressure and the residue was distilled (boiling point: 163–165° C./atmospheric pressure).
Quantity
40.31 g
Type
reactant
Reaction Step One
Quantity
92.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]#[CH:3].[NH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>CO>[CH2:1]([N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[C:2]#[CH:3]

Inputs

Step One
Name
Quantity
40.31 g
Type
reactant
Smiles
C(C#C)Cl
Name
Quantity
92.14 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 25° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled (boiling point: 163–165° C./atmospheric pressure)

Outcomes

Product
Name
Type
Smiles
C(C#C)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.